molecular formula C11H16O B1257616 2-(2,2,3-Trimethylcyclopent-3-enyl)acrylaldehyde CAS No. 139539-68-7

2-(2,2,3-Trimethylcyclopent-3-enyl)acrylaldehyde

Cat. No.: B1257616
CAS No.: 139539-68-7
M. Wt: 164.24 g/mol
InChI Key: JCZADWGNQITWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,3-trimethylcyclopent-3-enyl)acrylaldehyde is an enal. It derives from an acrolein and an alpha-campholenaldehyde. It derives from a hydride of a cyclopentene.

Properties

CAS No.

139539-68-7

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-(2,2,3-trimethylcyclopent-3-en-1-yl)prop-2-enal

InChI

InChI=1S/C11H16O/c1-8(7-12)10-6-5-9(2)11(10,3)4/h5,7,10H,1,6H2,2-4H3

InChI Key

JCZADWGNQITWFH-UHFFFAOYSA-N

SMILES

CC1=CCC(C1(C)C)C(=C)C=O

Canonical SMILES

CC1=CCC(C1(C)C)C(=C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3 liter 3 neck round bottomed flask was charged with 50 g of sodium hydroxide (1.25 moles) in 250 g of methanol. 200 g of paraformaldehyde, 500 g of hexane and 2.5 g of BHA were added and the flask was cooled to 0° C. With fast agitation 500 g of campholenic aldehyde at a purity of 88.9% (2.92 moles) were added dropwise over 70 minutes keeping the temperature at 0°-5° C. The batch was stirred for 3 hours at 0° C. Then 50 ml of water was added and the layers are separated. The water layer was back extracted with 250 ml of hexane. The hexane extracts were combined and washed with 2×500 ml of 10% sodium hydroxide and 3×500 ml of water. The batch was dried and afforded 1163 g of crude 2-(2,2,3-trimethylcyclopent-3-en-1-yl)propenal in hexane. A second batch was prepared analogously affording 1169 g of crude product.
[Compound]
Name
3
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2,3-Trimethylcyclopent-3-enyl)acrylaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2,2,3-Trimethylcyclopent-3-enyl)acrylaldehyde
Reactant of Route 3
2-(2,2,3-Trimethylcyclopent-3-enyl)acrylaldehyde
Reactant of Route 4
Reactant of Route 4
2-(2,2,3-Trimethylcyclopent-3-enyl)acrylaldehyde
Reactant of Route 5
2-(2,2,3-Trimethylcyclopent-3-enyl)acrylaldehyde
Reactant of Route 6
2-(2,2,3-Trimethylcyclopent-3-enyl)acrylaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.